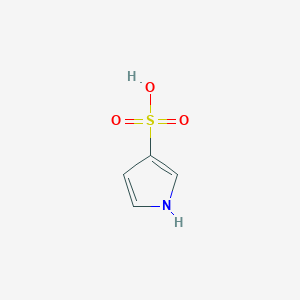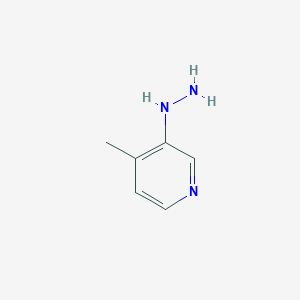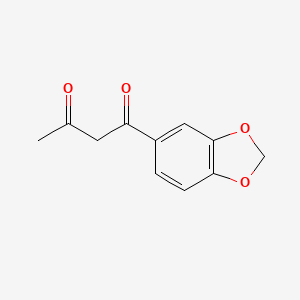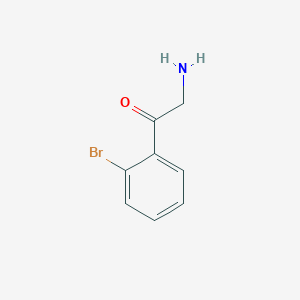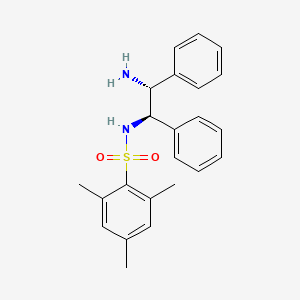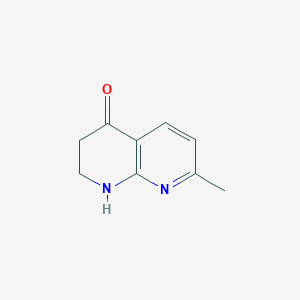
1-Fluoro-3-(methoxymethyl)benzene
Descripción general
Descripción
1-Fluoro-3-(methoxymethyl)benzene is a chemical compound with the molecular formula C8H9FO . It is a structure that consists of a benzene ring substituted with a fluoro group and a methoxymethyl group .
Synthesis Analysis
While specific synthesis methods for 1-Fluoro-3-(methoxymethyl)benzene were not found in the search results, a related compound, 1-Fluoro-3-(trifluoromethyl)benzene, has been synthesized through nucleophilic trifluoromethoxylation of alkyl halides . This method involves the use of (E)-O-trifluoromethyl-benzaldoximes (TFBO) as a trifluoromethoxylation reagent .Molecular Structure Analysis
The molecular structure of 1-Fluoro-3-(methoxymethyl)benzene consists of a benzene ring with a fluoro group and a methoxymethyl group attached . The InChI representation of the molecule isInChI=1S/C8H9FO/c1-11-7-12-6-8-3-2-4-9-5-8/h2-5H,6-7H2,1H3 . Physical And Chemical Properties Analysis
The molecular weight of 1-Fluoro-3-(methoxymethyl)benzene is 170.18 g/mol . It has a XLogP3 value of 2, indicating its lipophilicity . It has 0 hydrogen bond donors, 3 hydrogen bond acceptors, and 4 rotatable bonds . Its exact mass and monoisotopic mass are both 170.07430775 g/mol . Its topological polar surface area is 18.5 Ų .Aplicaciones Científicas De Investigación
Fluorophore Development
As part of single-benzene-based fluorophores (SBBFs), this compound contributes to the development of new fluorophores with enhanced photophysical properties . These fluorophores are crucial in fluorescence imaging techniques, which are widely used in biological research and medical diagnostics.
Catalysis
The compound’s structure allows it to act as a ligand in catalytic systems. It can influence the reactivity and selectivity of metal catalysts, which is beneficial in various catalytic reactions, including those important in green chemistry.
Each of these applications demonstrates the versatility and importance of 1-Fluoro-3-(methoxymethyl)benzene in scientific research. Its role in advancing multiple fields of study highlights its significance as a chemical compound in modern research. The applications mentioned are based on the general properties and uses of single-benzene-based compounds, as specific data on 1-Fluoro-3-(methoxymethyl)benzene was not available in the search results. However, the applications are extrapolated from the known uses of similar fluorinated benzene compounds .
Direcciones Futuras
While specific future directions for 1-Fluoro-3-(methoxymethyl)benzene were not found in the search results, the field of fluorine-containing organic compounds is a significant research area due to their widespread application in pharmaceuticals, pesticides, and materials . The trifluoromethoxy group, in particular, is a research hotspot due to its electron-withdrawing effects and high lipophilicity .
Mecanismo De Acción
Target of Action
It’s worth noting that similar compounds are often used in suzuki–miyaura (sm) cross-coupling reactions , a widely-applied transition metal catalysed carbon–carbon bond forming reaction . The targets in these reactions are typically organoboron reagents .
Mode of Action
In the context of SM cross-coupling reactions, the mode of action involves two key steps: oxidative addition and transmetalation . Oxidative addition occurs with formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form a new Pd–C bond . Transmetalation, on the other hand, occurs with formally nucleophilic organic groups, which are transferred from boron to palladium .
Biochemical Pathways
In the context of sm cross-coupling reactions, the compound could potentially be involved in the formation of new carbon–carbon bonds , thereby affecting various biochemical pathways.
Result of Action
In the context of sm cross-coupling reactions, the compound could potentially contribute to the formation of new carbon–carbon bonds , thereby affecting the structure and function of various molecules.
Action Environment
The action, efficacy, and stability of 1-Fluoro-3-(methoxymethyl)benzene can be influenced by various environmental factors. For instance, in the context of SM cross-coupling reactions, the reaction conditions need to be exceptionally mild and functional group tolerant . Additionally, the organoboron reagent used in the reaction needs to be relatively stable, readily prepared, and generally environmentally benign .
Propiedades
IUPAC Name |
1-fluoro-3-(methoxymethyl)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9FO/c1-10-6-7-3-2-4-8(9)5-7/h2-5H,6H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IKQWQCVOJKYAIG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COCC1=CC(=CC=C1)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90564323 | |
| Record name | 1-Fluoro-3-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-Fluoro-3-(methoxymethyl)benzene | |
CAS RN |
28490-57-5 | |
| Record name | 1-Fluoro-3-(methoxymethyl)benzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90564323 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![Magnesium, bromo[(trimethylsilyl)ethynyl]-](/img/structure/B1601939.png)


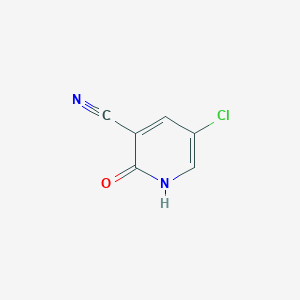
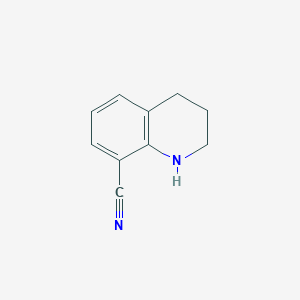
![2-Phenyl-4,5,6,7-tetrahydro-3H-imidazo[4,5-C]pyridine](/img/structure/B1601951.png)

